An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2H-1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions.[1][2] This five-membered heterocycle exists as two constitutional isomers, 1,2,4-triazole and 1,2,3-triazole, and the latter can be further differentiated into 1H- and 2H-tautomers when unsubstituted.[3] The N-substitution of the 1,2,3-triazole ring leads to three possible regioisomers: 1-substituted, 2-substituted, and 3-substituted (for asymmetric triazoles). Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate belongs to the class of 2-substituted-2H-1,2,3-triazoles, a structural motif that has garnered significant interest due to its unique electronic and steric properties compared to its more commonly studied 1-substituted counterpart.
This guide provides a comprehensive overview of the chemical properties of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, focusing on its synthesis, structural elucidation, reactivity, and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections are designed to offer not just procedural details but also the underlying chemical principles that govern the behavior of this important molecule.
Physicochemical and Structural Properties
The 2H-1,2,3-triazole isomer is generally found to be more stable than the 1H-isomer in the gas phase and in non-polar solvents, a key consideration for its synthesis and handling.[4] The symmetrical nature of the 2-substituted, unsubstituted triazole ring imparts distinct properties compared to the asymmetric 1-substituted isomer.
| Property | Predicted Value/Information | Citation |
| Molecular Formula | C6H9N3O2 | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | Likely a colorless liquid or low-melting solid | [5] |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. | [4] |
| Thermal Stability | The 1,2,3-triazole ring is remarkably stable, but can undergo decomposition at very high temperatures (e.g., >500 °C) via loss of N2. | [5][6] |
| Acidity (pKa) | The parent 1H-1,2,3-triazole has a pKa of 9.4, indicating it is weakly acidic. | [5] |
| Basicity (pKb) | The parent 1H-1,2,3-triazole has a pKb of 1.2. | [5] |
Synthesis and Regioselectivity: The Core Challenge
The primary challenge in synthesizing Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate is controlling the regioselectivity of the N-alkylation of the parent 1,2,3-triazole ring. Direct alkylation of 1H-1,2,3-triazole with an electrophile such as ethyl bromoacetate typically yields a mixture of the 1-substituted and 2-substituted isomers.
The Causality Behind Regioselective Alkylation
The outcome of the alkylation reaction is influenced by several factors, including the solvent, the base, the counter-ion, and the nature of the electrophile.[7] Generally, polar aprotic solvents like DMF tend to favor the formation of the 2-substituted isomer.[1][8] This is attributed to the charge distribution in the triazolate anion and the solvation of the cation. In DMF, the cation is well-solvated, leaving the triazolate anion more "naked." The N2 position, being more sterically accessible and possessing a significant degree of nucleophilicity, becomes the preferred site of attack for the incoming electrophile.
Caption: Regioselectivity in the alkylation of 1,2,3-triazole.
Experimental Protocol: Regioselective Synthesis
This protocol is a representative method for the synthesis of 2-substituted-1,2,3-triazoles, optimized for the formation of the desired isomer.
Materials:
-
1H-1,2,3-Triazole
-
Ethyl bromoacetate
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which will be a mixture of the 1- and 2-substituted isomers.
-
Purify the mixture by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the two isomers. The 2-substituted isomer is often the major product under these conditions.[1][8]
Spectroscopic Characterization: Distinguishing the Isomers
Unambiguous identification of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate from its 1-substituted isomer is critical and is readily achieved through NMR spectroscopy.
¹H NMR Spectroscopy
The key distinguishing feature lies in the signals of the triazole ring protons.
-
Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate: Due to the C2v symmetry of the 2-substituted, unsubstituted triazole ring, the two protons at the C4 and C5 positions are chemically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, typically in the range of δ 7.7-7.9 ppm.[3]
-
Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate: The 1-substituted isomer lacks this symmetry. The protons at C4 and C5 are chemically non-equivalent and will appear as two distinct signals, likely doublets due to mutual coupling, in the aromatic region of the spectrum.[3]
¹³C NMR Spectroscopy
Similar to the proton NMR, the symmetry of the 2-substituted isomer is reflected in the carbon spectrum.
-
Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate: The C4 and C5 carbons are equivalent, giving rise to a single signal for the triazole ring carbons, typically around δ 135-139 ppm.[3]
-
Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate: The C4 and C5 carbons are non-equivalent and will show two separate signals.
Infrared (IR) Spectroscopy and Mass Spectrometry
-
IR Spectroscopy: The IR spectrum will show characteristic peaks for the ester functional group, including a strong C=O stretch around 1730-1750 cm⁻¹. Vibrations of the triazole ring will also be present.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula (C6H9N3O2). The fragmentation pattern may also provide clues to the substitution pattern, although NMR is the definitive method for isomer differentiation.
Caption: Workflow for distinguishing 1H- and 2H-triazole isomers.
Chemical Reactivity and Potential Applications
The chemical reactivity of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate is dominated by the ester functionality and the aromatic triazole ring.
Reactions of the Ester Group
The ethyl ester can undergo standard transformations such as:
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-(2H-1,2,3-triazol-2-yl)acetic acid. This acid can then be coupled with amines to form amides, a common strategy in drug discovery for modifying solubility and biological activity.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can be used to exchange the ethyl group for other alkyl groups.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to the corresponding alcohol, 2-(2H-1,2,3-triazol-2-yl)ethanol.
Reactivity of the Triazole Ring
The 1,2,3-triazole ring is generally considered to be aromatic and quite stable. It is relatively resistant to electrophilic and nucleophilic aromatic substitution. However, it can participate in:
-
Coordination Chemistry: The nitrogen atoms of the triazole ring can act as ligands for metal ions, forming coordination complexes.[9]
-
Cycloaddition Reactions: While less common than for azides and alkynes, the triazole ring can, under certain conditions, participate in cycloaddition reactions.
Applications in Drug Development
The 2H-1,2,3-triazole scaffold is an attractive building block in medicinal chemistry.[10] Its properties make it a useful bioisostere for other functional groups, such as amides. The ability of the triazole ring to participate in hydrogen bonding and dipole interactions can enhance binding to biological targets and improve pharmacokinetic properties.[10] Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications, including antiviral, antibacterial, and anticancer agents.[2][11]
Conclusion
Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate is a valuable chemical entity whose properties are defined by the unique stability and symmetry of the 2-substituted triazole ring. The primary synthetic hurdle lies in the regioselective alkylation of the parent heterocycle, a challenge that can be overcome by careful selection of reaction conditions. Its unambiguous characterization, primarily through NMR spectroscopy, is essential for its use in further synthetic transformations. As a versatile building block, this compound holds significant promise for the development of novel therapeutics, and a thorough understanding of its chemical properties is paramount for its effective application in research and drug discovery.
References
- Chen, Y., et al. (2012). A “one pot” three components preparation of N2-substituted-1,2,3-triazole. Frontiers in Chemistry, 10, 1039.
- Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493.
- El-Gendy, M. A., et al. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of Heterocyclic Chemistry, 55(10), 2328-2337.
- Zdanovskaia, M. A., et al. (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. The Journal of Chemical Physics, 157(8), 084307.
- Sosnovskikh, V. Y., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822.
- Forni, A., et al. (2025). Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II). The Journal of Physical Chemistry A.
- Al-Hourani, B. J., et al. (2021). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 26(23), 7247.
- Chen, C. Y., et al. (2019). Prior art on the synthesis of 2‐substituted 1,2,3‐triazoles. Chemistry–A European Journal, 25(69), 15734-15743.
-
Wikipedia contributors. (2023). 1,2,3-Triazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 539-552.
- Davenport, A. J., et al. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. Organic Process Research & Development, 27(5), 928-937.
- Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171–3174.
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-triazole by Buchwald's method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2H-1,2,3-Triazoles. Retrieved from [Link]
- Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(15), 5701.
- Google Patents. (n.d.). CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.
-
UNSW Sydney. (n.d.). Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
- Khan, I., et al. (2020). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. RSC Advances, 10(42), 25143-25154.
-
PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Retrieved from [Link]
-
AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
-
ACS Publications. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Retrieved from [Link]
- Wang, Z. X., & Qin, H. L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Department of Chemistry, University of Science and Technology of China.
-
Crysdot LLC. (n.d.). Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate. Retrieved from [Link]
- Mudulkar, S., Kolla, S. T., & Bhimapaka, C. R. (2022). Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene-3-carboxylates by cycloaddition of ethyl 2-(azidomethyl)-4H-chromene-3-carboxylates with alkynes. Indian Journal of Chemistry, 61B, 834-842.
- Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of 2-Substituted 1,2,3-Triazoles. Journal of the American Chemical Society, 125(26), 7786–7787.
- de Carvalho da Silva, F., et al. (2021). Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles.
- Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 539-552.
-
Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
Sources
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 10. ajol.info [ajol.info]
- 11. CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative - Google Patents [patents.google.com]
